Acolbifene - 182167-02-8

Acolbifene

Catalog Number: EVT-287434
CAS Number: 182167-02-8
Molecular Formula: C29H31NO4
Molecular Weight: 457.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Acolbifene (EM-652, SCH 57068·HCl) is a fourth-generation selective estrogen receptor modulator (SERM) developed for its potential in treating and preventing hormone-dependent breast cancer. [, , , ] It is the active form of the ester prodrug EM-800 (SCH 57050). [, , ] Unlike some SERMs, Acolbifene acts as a pure antagonist in breast and uterine tissue, blocking estrogen's effects and inhibiting the proliferation of ER-positive tumor cells. [, , , ] This characteristic distinguishes it from earlier SERMs like Tamoxifen, which can exhibit estrogen-like stimulatory effects in the uterus, potentially leading to endometrial cancer. [, , ] Acolbifene has been shown to decrease bone resorption and increase bone mineral density. [] Additionally, it exhibits beneficial effects on lipid metabolism, decreasing total and LDL cholesterol levels. [, , , , ]

Future Directions

a) Further exploration of its mechanism of action: While Acolbifene's interactions with ERs are well-established, a more comprehensive understanding of its downstream signaling pathways and the factors influencing its tissue-specific actions is needed. [, ]

b) Development of biomarkers: Identifying biomarkers that can predict response to Acolbifene in different tissues would be valuable in personalizing treatment and prevention strategies. [, ]

c) Evaluation in combination therapies: Further preclinical and clinical studies are warranted to assess the safety and efficacy of Acolbifene in combination with other targeted therapies, such as rexinoids, aromatase inhibitors, or CDK4/6 inhibitors. []

d) Investigation of long-term safety: While Acolbifene has shown a favorable safety profile in preclinical and short-term clinical studies, long-term safety data are needed to fully assess its potential risks and benefits. [, , ]

e) Development of novel SERMs: Acolbifene's unique pharmacological profile and promising preclinical data have paved the way for the development of next-generation SERMs with improved efficacy and safety profiles. [] Future research efforts should focus on designing and synthesizing novel SERMs with enhanced tissue selectivity and reduced off-target effects. []

Conclusion:

Acolbifene represents a promising SERM with potential applications in breast cancer prevention and treatment, lipid metabolism management, and cardiovascular health. [, , , , , , , , , ] Its unique pharmacological profile, characterized by pure antiestrogenic activity in breast and uterine tissues, coupled with beneficial effects in other tissues, makes it a valuable candidate for further investigation. [, , , , , , ] Continued research on Acolbifene's mechanism of action, long-term safety, and potential in combination therapies will be crucial to fully realizing its therapeutic potential and developing novel SERMs with improved efficacy and safety profiles. [, ]

Tamoxifen

  • Relevance: Tamoxifen serves as a benchmark compound for comparing the efficacy and safety of newer SERMs like acolbifene, particularly regarding their effects on the breast, endometrium, and lipid metabolism [, , , ]. While both compounds are SERMs, acolbifene is designed to be a "pure" antiestrogen in the breast and uterus, aiming to avoid the endometrial stimulation observed with tamoxifen [, , ].

Raloxifene

  • Compound Description: Raloxifene is a second-generation SERM belonging to the benzothiophene class [, , ]. It is primarily used for the treatment of osteoporosis and is under investigation for breast cancer prevention [, , ]. Raloxifene has been shown to inhibit human AOX1 catalytic activity more potently than tamoxifen [].

4-Hydroxytamoxifen (4OHT)

  • Compound Description: 4-Hydroxytamoxifen (4OHT) is an active metabolite of tamoxifen and a potent SERM [, ].
  • Relevance: 4OHT is often used in laboratory studies to investigate the effects of tamoxifen, as it represents the primary active form of the drug in vivo [, ]. Comparing the effects of 4OHT with acolbifene helps understand the distinct actions and potential advantages of acolbifene as a "pure" antiestrogen [, ].

Fulvestrant

  • Compound Description: Fulvestrant is a pure estrogen antagonist, unlike SERMs that exhibit mixed agonist/antagonist activity depending on the tissue [, ].
  • Relevance: Fulvestrant serves as a comparator to assess the efficacy of acolbifene in tamoxifen-resistant breast cancer, highlighting the potential for SERMs like acolbifene with a distinct mechanism of action to overcome resistance mechanisms [, , ].

EM-800

  • Compound Description: EM-800 is an ester prodrug of acolbifene (EM-652) [, , ]. It is orally active and converted to acolbifene in the body [, , ].
  • Relevance: EM-800 is directly relevant to acolbifene as it represents its prodrug form used for oral administration [, , ]. Studying EM-800 provides insights into the pharmacokinetics and metabolism of acolbifene in vivo [].

Bazedoxifene

  • Compound Description: Bazedoxifene is a third-generation SERM belonging to the indole class [, , ]. It is used in combination with conjugated estrogens for treating menopausal symptoms and preventing osteoporosis in postmenopausal women []. Bazedoxifene is a potent inhibitor of human AOX1, with structural modifications potentially influencing its inhibitory activity [, ].
  • Relevance: Bazedoxifene and acolbifene are both SERMs being investigated for their potential in treating or preventing conditions influenced by estrogen [, , ]. Their impact on AOX1 activity is of interest due to potential drug interactions, with bazedoxifene showing significant inhibition while acolbifene exhibits less susceptibility [, ].

Lasofoxifene

  • Compound Description: Lasofoxifene belongs to the tetrahydronaphthalene class of SERMs and is a fourth-generation compound like acolbifene [, ]. It is investigated for its potential in treating osteoporosis and breast cancer []. Lasofoxifene has been identified as an inhibitor of human AOX1, and structural features, including the 7-hydroxy group and substituted pyrrolidine ring, contribute to this activity [].

Dehydroepiandrosterone (DHEA)

  • Compound Description: DHEA is an endogenous steroid hormone [, ].
  • Relevance: Research suggests DHEA may influence nerve density in the rat vagina, potentially through an androgenic mechanism [, ]. This research utilized acolbifene to block estrogenic effects, helping to elucidate the specific action of DHEA in this context [, ].

Premarin (conjugated estrogens)

  • Compound Description: Premarin is a mixture of conjugated estrogens, primarily used in hormone replacement therapy [, ].
  • Relevance: In studies investigating the effects of DHEA on the rat vagina, Premarin serves as a comparative estrogenic compound to differentiate between estrogenic and androgenic actions [, ]. Acolbifene is used in this context to block the estrogenic effects, allowing researchers to discern the specific pathways involved [, ].

Toremifene

  • Compound Description: Toremifene is a first-generation SERM, structurally related to tamoxifen, and used in breast cancer treatment [, ].
  • Relevance: Toremifene, like acolbifene, belongs to the triphenylethylene class of SERMs but differs in its effects on uterine tissue []. Studies comparing their activities highlight the potential for uterine safety advantages with acolbifene due to its "pure" anti-estrogenic activity in the uterus [].

Ospemifene

  • Compound Description: Ospemifene is another triphenylethylene SERM structurally similar to tamoxifen, used to treat dyspareunia associated with menopause [, ].
  • Relevance: Comparison studies between ospemifene and acolbifene emphasize their contrasting effects on uterine tissue, highlighting the potential safety benefits of acolbifene regarding endometrial stimulation [, ].

Nafoxidine

  • Compound Description: Nafoxidine belongs to the tetrahydronaphthalene class of SERMs, like lasofoxifene, and has shown historical use in breast cancer treatment [, ].
  • Relevance: Nafoxidine and acolbifene represent different generations of SERMs, both investigated for their anti-cancer properties [, ]. They showcase the evolution of SERM development, with newer generations like acolbifene aiming for improved efficacy and safety profiles [, ].
Source and Classification

Acolbifene belongs to the class of compounds known as selective estrogen receptor modulators. These compounds are designed to selectively activate or inhibit estrogen receptors in different tissues, providing a tailored therapeutic approach to conditions influenced by estrogen. Acolbifene has been synthesized and studied extensively for its pharmacological properties and potential benefits in various medical applications, particularly in postmenopausal women.

Synthesis Analysis

Methods and Technical Details

The synthesis of acolbifene involves several chemical reactions that modify its core structure to enhance its efficacy as a SERM. The primary synthetic route includes the following steps:

  1. Starting Materials: The synthesis begins with 2H-1-benzopyran derivatives, which serve as the backbone for further modifications.
  2. Substitution Reactions: Key reactions include nitrogen substitution on the benzopyran ring to introduce various functional groups that enhance receptor binding affinity.
  3. Purification Techniques: After synthesis, acolbifene is purified using high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the purity and identity of the compound.

Analytical methods such as LC-MS/MS are utilized to confirm the structure and purity of acolbifene during the synthesis process, employing various mobile phase compositions for optimal separation .

Molecular Structure Analysis

Structure and Data

Acolbifene's molecular structure can be represented by its chemical formula C21H23O3C_{21}H_{23}O_{3}. The compound features a complex arrangement that includes:

  • A benzopyran core
  • A piperidine ring
  • Various functional groups contributing to its selective activity at estrogen receptors

The three-dimensional conformation of acolbifene allows it to interact selectively with estrogen receptors, facilitating its role as a modulator rather than a full agonist or antagonist .

Chemical Reactions Analysis

Reactions and Technical Details

Acolbifene undergoes several biochemical reactions that are crucial for its pharmacological activity:

  1. Bioactivation: Acolbifene can be bioactivated into reactive metabolites, which may interact with cellular macromolecules such as DNA and proteins.
  2. Oxidation Reactions: The compound is subject to oxidation by enzymes like tyrosinase, leading to the formation of quinone methides that may contribute to its biological effects .
  3. Conjugation Reactions: Acolbifene can form conjugates with glutathione, which is essential for detoxification processes within cells.
Mechanism of Action

Process and Data

Acolbifene exerts its effects primarily through interaction with estrogen receptors (ERs). The mechanism involves:

  1. Binding Affinity: Acolbifene binds selectively to both ER-alpha and ER-beta subtypes, influencing gene expression related to growth and metabolism.
  2. Tissue Selectivity: In bone tissue, acolbifene exhibits estrogenic effects that promote bone density, while in breast tissue, it acts as an antagonist, potentially inhibiting tumor growth.
  3. Cholesterol Regulation: Studies indicate that acolbifene can reduce cholesterol levels independently of dietary intake changes, highlighting its role in lipid metabolism .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Acolbifene possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 329.41 g/mol
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for formulating acolbifene into usable pharmaceutical preparations .

Applications

Scientific Uses

Acolbifene has several significant applications in scientific research and medicine:

  1. Breast Cancer Treatment: As a SERM, acolbifene is investigated for its potential use in preventing or treating hormone-responsive breast cancer.
  2. Bone Health: It is studied for its ability to improve bone density in postmenopausal women, similar to other SERMs like raloxifene.
  3. Cholesterol Management: Research indicates that acolbifene may play a role in managing cholesterol levels, presenting a dual benefit for cardiovascular health .

Properties

CAS Number

182167-02-8

Product Name

Acolbifene

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol

Molecular Formula

C29H31NO4

Molecular Weight

457.6 g/mol

InChI

InChI=1S/C29H31NO4/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30/h5-14,19,29,31-32H,2-4,15-18H2,1H3/t29-/m0/s1

InChI Key

DUYNJNWVGIWJRI-LJAQVGFWSA-N

SMILES

CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O

Synonyms

Acolbifene
bis(4-piperidinophenol)diimidonaphthalene-1,4,5,8-tetracarboxylic acid dibenzosulfoethylate
bis(p-piperidinophenol)diimidonaphthalene-1,4,5,8-tetracarboxylic acid dibenzosulfoethylate
EM 652
EM-652
IEM 652
ritebronii
ritebronium
ritetronium
ritetronium dibenzenesulfonate
ritetroniy
SCH 57068
SCH57068

Canonical SMILES

CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O

Isomeric SMILES

CC1=C([C@@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.